molecular formula C19H30O4 B1609384 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one CAS No. 77398-92-6

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one

Cat. No. B1609384
CAS RN: 77398-92-6
M. Wt: 322.4 g/mol
InChI Key: BCIWKKMTBRYQJU-UHFFFAOYSA-N
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Description

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one is a chemical compound with the molecular formula C19H30O3 . It is also known by other names such as 3-Dodecanone, 1-(4-hydroxy-3-methoxyphenyl)-; 4-Hydroxy-3-methoxyphenethyl nonyl ketone; 8-Paradol; and 12-Dihydroshogaol .


Molecular Structure Analysis

The molecular weight of this compound is 306.4397 . The IUPAC Standard InChI is InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-17(20)13-11-16-12-14-18(21)19(15-16)22-2/h12,14-15,21H,3-11,13H2,1-2H3 .

Mechanism of Action

While the specific mechanism of action for this compound is not available, it’s worth noting that related compounds like gingerols have been studied for their anti-inflammatory properties .

Future Directions

Given the interest in related compounds like gingerols for their potential health benefits , it would be interesting to see more research on 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one, particularly in terms of its synthesis, chemical reactions, mechanism of action, and safety profile.

properties

IUPAC Name

5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIWKKMTBRYQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10414992
Record name 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10414992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-[8]-Gingerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

475.00 to 477.00 °C. @ 760.00 mm Hg
Record name (S)-[8]-Gingerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

77398-92-6, 23513-08-8
Record name 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10414992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-[8]-Gingerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

29 - 30 °C
Record name (S)-[8]-Gingerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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